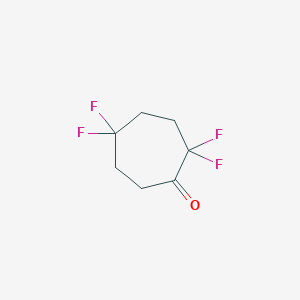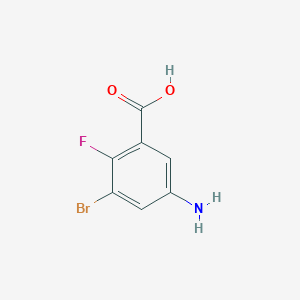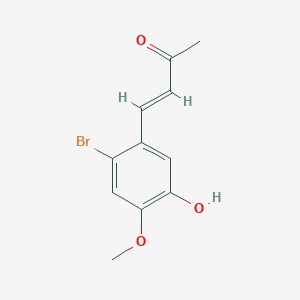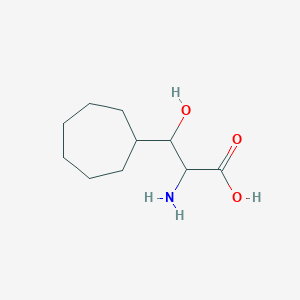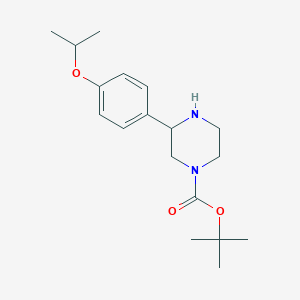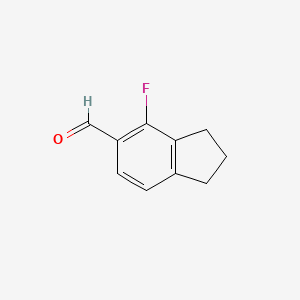
4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound that belongs to the class of indene derivatives. This compound features a fluorine atom at the 4-position, a dihydroindene structure, and an aldehyde functional group at the 5-position. Indene derivatives are known for their diverse applications in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-1H-indene.
Hydrogenation: The 4-fluoro-1H-indene undergoes hydrogenation to form 4-fluoro-2,3-dihydro-1H-indene.
Formylation: The final step involves the formylation of 4-fluoro-2,3-dihydro-1H-indene to introduce the aldehyde group at the 5-position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions
4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 4-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: 4-fluoro-2,3-dihydro-1H-indene-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.
相似化合物的比较
Similar Compounds
4-fluoro-1H-indene-5-carbaldehyde: Lacks the dihydro structure, which may affect its reactivity and biological activity.
2,3-dihydro-1H-indene-5-carbaldehyde: Lacks the fluorine atom, which may reduce its binding affinity and selectivity for certain targets.
4-chloro-2,3-dihydro-1H-indene-5-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which may alter its chemical and biological properties.
Uniqueness
4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the presence of both the fluorine atom and the dihydroindene structure. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, while the dihydroindene structure can influence its reactivity and overall chemical behavior.
属性
分子式 |
C10H9FO |
|---|---|
分子量 |
164.18 g/mol |
IUPAC 名称 |
4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C10H9FO/c11-10-8(6-12)5-4-7-2-1-3-9(7)10/h4-6H,1-3H2 |
InChI 键 |
JVIUEHATKNROIU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C(=C(C=C2)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


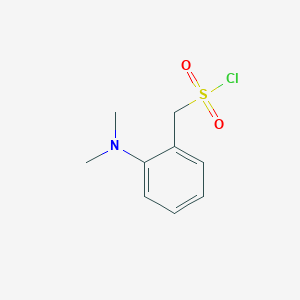
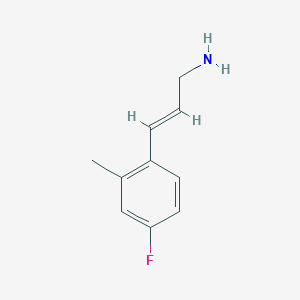
![1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride](/img/structure/B15321491.png)

![tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B15321500.png)
